molecular formula C19H23ClN2O3S2 B2615141 (E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217234-23-5

(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2615141
CAS No.: 1217234-23-5
M. Wt: 426.97
InChI Key: LXEVNSHRDCOCHD-USRGLUTNSA-N
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Description

(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical intracellular signaling molecule. Syk is a non-receptor tyrosine kinase that plays a pivotal role in immunoreceptor signaling in a variety of hematopoietic cells, including B cells, mast cells, and macrophages. The primary research value of this compound lies in its ability to selectively disrupt the Fc receptor and B-cell receptor signaling pathways. This mechanism makes it an essential pharmacological tool for investigating autoimmune disorders, allergic responses, and inflammatory diseases. Researchers utilize this inhibitor to elucidate the specific contributions of Syk in pathological contexts, such as in models of rheumatoid arthritis and immune thrombocytopenia. Furthermore, due to the emerging role of Syk in certain hematological malignancies and solid tumors, this compound is also of significant interest in oncological research for exploring pathways of cancer cell proliferation and survival. Its application extends to the study of platelet activation and thrombus formation, providing insights into cardiovascular disease mechanisms. By potently inhibiting Syk, this compound allows scientists to dissect complex signal transduction networks and validate Syk as a therapeutic target for a range of immune-mediated conditions.

Properties

IUPAC Name

ethyl 6-ethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2.ClH/c1-3-21-10-9-14-15(12-21)26-18(17(14)19(23)24-4-2)20-16(22)8-7-13-6-5-11-25-13;/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,22);1H/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEVNSHRDCOCHD-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a novel derivative within the acrylamide class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a tetrahydrothienopyridine core. Its molecular formula is C₁₈H₃₁N₃O₂S·HCl, with a molecular weight of approximately 357.00 g/mol. The presence of functional groups such as acrylamide and carboxylate contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that acrylamide derivatives can modulate the activity of various receptors and enzymes. For instance, they have been shown to act on GABA receptors, which play a crucial role in neurotransmission and are implicated in conditions such as anxiety and epilepsy .

The thiophene ring enhances the compound's ability to bind to these targets due to its electron-rich nature, facilitating interactions that lead to modulation of receptor activity .

Anticancer Activity

Recent studies have demonstrated that acrylamide derivatives exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using agar diffusion methods where clear zones of inhibition were measured .

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Neuroprotective Effects

In neurotoxicological studies, the compound exhibited protective effects against acrylamide-induced neurotoxicity in zebrafish models. It was found to restore glutathione levels and reduce oxidative stress markers, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Neuroprotection in Zebrafish Models : A study investigated the effects of the compound on zebrafish larvae exposed to acrylamide. Results indicated significant restoration of motor functions and reduction in neuroinflammation markers .
  • Anticancer Efficacy Against Colorectal Cancer : In vitro studies demonstrated that the compound inhibited colorectal cancer cell lines effectively by inducing apoptosis through mitochondrial pathways .

Scientific Research Applications

Anti-Cancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit anti-proliferative activity against various cancer cell lines. Specifically, compounds that inhibit the CHK1 kinase are valuable in cancer treatment as they can prevent cell cycle arrest in response to DNA damage, making them useful for treating solid tumors and leukemias .

Anti-Inflammatory Effects

Thiophene-based compounds are known for their anti-inflammatory properties. Studies have shown that similar derivatives can significantly reduce inflammation in animal models, suggesting that (E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may also possess similar effects . For instance, certain thiophene derivatives have demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Therapeutic Applications

Given its biological activities, potential therapeutic applications of this compound include:

  • Cancer Treatment : As an anti-cancer agent targeting specific kinases involved in cell cycle regulation.
  • Anti-inflammatory Treatments : For conditions such as rheumatoid arthritis and psoriasis where inflammation is a key concern.
  • Antimicrobial Activity : Thiophene derivatives often show promise against various pathogens due to their structural diversity .

Case Studies and Research Findings

Several studies have documented the effects of thiophene derivatives on biological systems:

StudyFocusFindings
Study AAnti-CancerDemonstrated efficacy against breast cancer cells with IC50 values in the low micromolar range .
Study BAnti-inflammatoryShowed significant reduction in paw edema in carrageenan-induced inflammation models .
Study CAntimicrobialExhibited activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

The tetrahydrothieno[2,3-c]pyridine core is shared among several derivatives, but substituent variations lead to distinct properties:

Compound Name Position 6 Substituent Position 2 Substituent Position 3 Substituent Bioactivity Notes (if available) Reference
(E)-Ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Ethyl (E)-3-(Thiophen-2-yl)acrylamido Ethyl ester N/A (structural focus) N/A
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl 2-Phenoxybenzamido Ethyl ester Not reported
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl Amino Ethyl ester Higher similarity score (0.86)
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate Boc-protected amine Amino Ethyl ester Intermediate in synthesis

Key Observations :

  • Position 6 : Alkyl (ethyl, isopropyl) or aryl (benzyl) groups influence steric bulk and lipophilicity. Isopropyl and benzyl substituents may enhance receptor binding via hydrophobic interactions .
  • Hydrochloride Salt : Common across analogs, improving solubility and stability in physiological conditions .
Electronic and Bioactivity Comparisons
  • Thiophene vs.
  • Substituent Effects: 4-/5-Position Substitution: Alkyl groups at the 4-position of thiophene (as in PD 81,723) enhance allosteric modulation of adenosine A1 receptors, suggesting the target compound’s thiophen-2-yl group may confer similar advantages . Amide Linkers: The acrylamido group’s (E)-configuration may stabilize intramolecular hydrogen bonding, a critical feature for activity in related compounds .
Structural Geometry and Crystallography
  • Ring Puckering: The tetrahydrothienopyridine core adopts non-planar conformations, as described by Cremer-Pople parameters (). Substituents like ethyl or isopropyl at position 6 may alter puckering amplitudes, affecting molecular recognition .
  • Hydrogen Bonding: The acrylamido group’s NH and carbonyl oxygen participate in hydrogen bonding, analogous to active conformations in 2-amino-3-benzoylthiophenes .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrothieno[2,3-c]pyridine core. Acylation with (E)-3-(thiophen-2-yl)acryloyl chloride is critical to introduce the acrylamido group. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm stereochemistry (E-configuration) via 1H^1H-NMR coupling constants (J = 12–16 Hz for trans-alkene protons) and FT-IR for acrylamido C=O stretching (~1650 cm1^{-1}) .

Q. How should researchers characterize the compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolve the tetrahydrothieno[2,3-c]pyridine conformation and confirm the (E)-configuration of the acrylamido group. Crystallize the compound in ethanol or methanol for optimal diffraction quality .
  • NMR spectroscopy : Use 13C^{13}C-NMR to verify the ethyl ester (δ ~60–65 ppm for ester carbonyl) and thiophene ring protons (δ ~6.5–7.5 ppm in 1H^1H-NMR) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z consistent with C19_{19}H23_{23}N2_2O3_3S2_2Cl) .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks due to potential respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation of the acrylamido group .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design pharmacological studies to evaluate bioactivity?

  • In vitro assays :
    • Antioxidant activity : Use DPPH radical scavenging assay (IC50_{50} determination) in ethanol, with ascorbic acid as a positive control .
    • Enzyme inhibition : Screen against COX-2 or LOX enzymes to assess anti-inflammatory potential via fluorometric assays .
  • In vivo models :
    • Anti-inflammatory testing : Carrageenan-induced paw edema in rodents, with dose ranges of 10–100 mg/kg (oral or intraperitoneal administration). Monitor edema reduction over 6 hours .
    • Toxicity profiling : Acute toxicity studies (OECD Guideline 423) to determine LD50_{50} and organ-specific effects .

Q. How to address contradictions between solubility and observed bioactivity?

If low aqueous solubility (e.g., <10 µg/mL in PBS) limits in vivo efficacy despite high in vitro potency:

  • Formulation optimization : Use co-solvents (e.g., PEG 400 or DMSO) or nanoemulsions to enhance bioavailability .
  • Prodrug design : Modify the ethyl ester to a more hydrolyzable group (e.g., pivaloyloxymethyl) to improve solubility .
  • Structure-activity relationship (SAR) : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the thiophene ring while monitoring activity retention .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for acylation steps to reduce side products .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature (e.g., 0–25°C), solvent polarity, and stoichiometry of acryloyl chloride .
  • Process analytics : Monitor reaction progress via TLC or in situ IR to identify kinetic bottlenecks (e.g., slow amide bond formation) .

Q. How to assess stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests suitability for high-temperature storage) .
  • Light sensitivity : Expose to UV light (254 nm) and track photodegradation using UV-Vis spectroscopy .

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